phenanthren-2-ylboronic acid
Overview
Description
Phenanthren-2-ylboronic acid is an organic compound with the molecular formula C14H11BO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a phenanthrene ring system attached to a boronic acid group, making it a valuable intermediate in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
2-PhenanthrenylBoronic acid, also known as phenanthren-2-ylboronic acid, is a boronic acid derivativeBoronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with 1,2- or 1,3-diols .
Mode of Action
The mode of action of 2-PhenanthrenylBoronic acid is primarily through its participation in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid acts as a relatively stable, readily prepared, and environmentally benign organoboron reagent . The compound interacts with its targets, forming new bonds and resulting in changes at the molecular level .
Biochemical Pathways
For instance, they are involved in the Suzuki-Miyaura cross-coupling reaction, a key process in organic synthesis .
Pharmacokinetics
Boronic acids, in general, are known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The compound’s participation in the suzuki-miyaura cross-coupling reaction suggests that it may contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-PhenanthrenylBoronic acid. For instance, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Additionally, the compound’s participation in the Suzuki-Miyaura cross-coupling reaction suggests that the presence of a palladium catalyst and suitable reaction conditions are crucial for its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthren-2-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of phenanthrene derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: Phenanthren-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrene-2-carboxylic acid.
Reduction: Reduction reactions can convert it into phenanthrene derivatives with different functional groups.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenanthrene-2-carboxylic acid.
Reduction: Various phenanthrene derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Phenanthren-2-ylboronic acid has a wide range of applications in scientific research:
Biology: It is employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals with boronic acid moieties.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
- Phenylboronic acid
- Naphthylboronic acid
- Biphenylboronic acid
Properties
IUPAC Name |
phenanthren-2-ylboronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,16-17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIZGXJYCNZVDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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